BenchChemオンラインストアへようこそ!

2-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

2-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol (CAS 6974-01-2) is a pyrazolo[3,4-d]pyrimidine derivative with molecular formula C8H10ClN5O and molecular weight 227.65 g/mol, also catalogued under the NCI identifier NSC 19084. The compound features a 6-chloro substituent on the pyrazolo[3,4-d]pyrimidine core and a 4-aminoethanol side chain, placing it within a privileged scaffold class extensively explored for kinase inhibition.

Molecular Formula C8H10ClN5O
Molecular Weight 227.65 g/mol
CAS No. 6974-01-2
Cat. No. B15376002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
CAS6974-01-2
Molecular FormulaC8H10ClN5O
Molecular Weight227.65 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC(=C2C=N1)NCCO)Cl
InChIInChI=1S/C8H10ClN5O/c1-14-7-5(4-11-14)6(10-2-3-15)12-8(9)13-7/h4,15H,2-3H2,1H3,(H,10,12,13)
InChIKeyZJVQKGFCKFBCAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol (CAS 6974-01-2): Chemical Identity and Research-Grade Procurement Context


2-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol (CAS 6974-01-2) is a pyrazolo[3,4-d]pyrimidine derivative with molecular formula C8H10ClN5O and molecular weight 227.65 g/mol, also catalogued under the NCI identifier NSC 19084 [1]. The compound features a 6-chloro substituent on the pyrazolo[3,4-d]pyrimidine core and a 4-aminoethanol side chain, placing it within a privileged scaffold class extensively explored for kinase inhibition. At the time of this analysis, this specific compound lacks published quantitative biological activity data (e.g., IC50, Ki, cellular EC50) in peer-reviewed journals, authoritative databases (ChEMBL, PubChem BioAssay), or patent pharmacological examples. Available technical datasheets report a density of 1.62 g/cm³ . Its role in the scientific literature appears confined to its identity as a registered chemical entity within the NSC compound library, without disclosed screening results.

Why Generic Substitution Fails for CAS 6974-01-2: The Evidentiary Gap in Pyrazolo[3,4-d]pyrimidine Selection


In the pyrazolo[3,4-d]pyrimidine chemical space, minor structural modifications are known to produce profound shifts in kinase selectivity, potency, and ADME properties. SAR studies within this scaffold demonstrate that the nature of the C4 substituent (amino, anilino, phenoxy) and the C6 position (chloro, thioalkyl, unsubstituted) critically determine the target kinase profile — for example, C6-thioethylmorpholine derivatives favor Src inhibition with Ki < 30 nM [1], while C6-unsubstituted analogs retain dual Src/Abl activity against imatinib-resistant CML cells [2], and 4-(indol-4-yl) variants are explored for CSF-1R targeting [3]. Consequently, substituting CAS 6974-01-2 with any structurally related pyrazolo[3,4-d]pyrimidine without experimental validation risks selecting a compound with divergent biological activity. However, it must be explicitly acknowledged that the absence of disclosed biological characterization for CAS 6974-01-2 itself prevents any quantitative assessment of whether its specific 4-aminoethanol + 6-chloro substitution pattern confers a measurable advantage over defined comparators. The quantitative evidence normally required for evidence-based selection is not currently available for this compound.

Quantitative Differentiation Evidence for CAS 6974-01-2: Available Comparative Data Assessment


Structural Differentiation: 4-Aminoethanol vs. 4-Anilino Substitution at the C4 Position of 6-Chloro-pyrazolo[3,4-d]pyrimidines

CAS 6974-01-2 possesses a 4-(2-hydroxyethyl)amino substituent, differentiating it from the more commonly studied 4-anilino or 4-(substituted-phenyl)amino analogs within the 6-chloro-1-methylpyrazolo[3,4-d]pyrimidine series, such as (6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-(2,4-dimethyl-phenyl)-amine (CAS 5413-97-8) [1]. The ethanolamine side chain introduces a primary alcohol functionality that is absent in aryl-amino congeners, which alters hydrogen-bonding capacity (both as donor and acceptor), increases aqueous solubility potential, and provides a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation). However, this structural differentiation is based on chemical property inference rather than head-to-head biological comparison; no published data compare the kinase inhibitory activity, cellular potency, or selectivity of CAS 6974-01-2 against any defined 4-anilino comparator.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

C6 Chloro Substituent: Comparison with C6-Unsubstituted Pyrazolo[3,4-d]pyrimidine Scaffolds

A defined SAR exists within the pyrazolo[3,4-d]pyrimidine class contrasting C6-substituted versus C6-unsubstituted analogs. Published studies demonstrate that C6-unsubstituted pyrazolo[3,4-d]pyrimidines bearing 4-(2,6-dichlorophenyl)amino or related substituents act as dual Src/Abl inhibitors effective against imatinib-resistant CML cell lines (BaF3-p210 Bcr-Abl T315I), with enzymatic IC50 values in the sub-micromolar to low micromolar range [1]. The 6-chloro group in CAS 6974-01-2 introduces electron-withdrawing character and a leaving group for nucleophilic aromatic substitution, which distinguishes it from C6-H analogs both electronically and synthetically. However, no published data report the biological activity of CAS 6974-01-2 against Src, Abl, or any other kinase, nor against any CML cell line. The impact of C6 chlorination on target engagement, selectivity, or anti-proliferative activity relative to C6-H analogs remains uncharacterized for this specific compound.

Kinase inhibition Src/Abl dual inhibitors Imatinib resistance

Patent-Disclosed Scaffold Context: No Quantified Activity for CAS 6974-01-2 Among Enumerated Pyrazolo[3,4-d]pyrimidine Derivatives

An analysis of key patents in the pyrazolo[3,4-d]pyrimidine space was conducted to identify any disclosed biological data specific to CAS 6974-01-2. Patent EP2201013B1 (Schenone et al., 2014) claims 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivatives as dual Src-Abl inhibitors, with exemplified compounds demonstrating Src phosphorylation inhibition in cell-free assays, SaOS-2 osteosarcoma cell growth reduction, and activity against imatinib-resistant BaF3 Bcr-Abl cell lines [1]. Patent US-8637526-B2 (Pyrazolopyrimidine JAK inhibitor compounds and methods) covers related scaffold applications . Patent US 2009/0029989 discloses pyrazolo[3,4-d]pyrimidines as TIE-2/VEGFR-2 kinase inhibitors for anti-angiogenic applications [2]. However, none of these patents, nor the primary research literature associated with them, disclose specific synthesis, characterization, or biological evaluation data for CAS 6974-01-2. The compound falls within the general Markush structures but lacks privileged compound status with associated activity data.

Patent analysis Kinase modulator Chemical prior art

Recommended Application Scenarios for CAS 6974-01-2 Based on Available Chemical Evidence


Synthetic Intermediate for Parallel Library Synthesis via C6 Nucleophilic Displacement

The 6-chloro substituent on CAS 6974-01-2 provides a reactive handle for nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides, enabling the parallel synthesis of focused libraries with variation at the C6 position while maintaining the 4-aminoethanol side chain constant. The 4-(2-hydroxyethyl)amino group further permits orthogonal derivatization. This scenario is structurally supported by published SAR efforts where C6 diversification of pyrazolo[3,4-d]pyrimidines produced compounds with nanomolar PLK4 inhibitory activity (e.g., compound 24j, PLK4 IC50 = 0.2 nM) [1] and sub-micromolar Src/Abl dual inhibition , though these outcomes depend on the introduced C6 substituent and cannot be predicted for CAS 6974-01-2-derived products without experimental validation.

Reference Standard or Negative Control for Kinase Selectivity Profiling Panels

Given the absence of reported kinase inhibitory activity for CAS 6974-01-2, it may serve as a scaffold-matched negative control or reference standard in selectivity profiling panels where more potent C6-substituted or 4-aryl-amino pyrazolo[3,4-d]pyrimidines (e.g., SI113 as a selective Sgk1 inhibitor [1], or dual Src/Abl inhibitors 8j/8k with nanomolar enzymatic activity ) are being characterized. Its close structural relationship to active compounds, combined with the potential for limited or absent target engagement (to be experimentally confirmed), makes it a rational comparator for establishing structure-activity cliffs.

Physicochemical Probe for Solubility and Permeability Profiling of the Pyrazolo[3,4-d]pyrimidine Chemotype

The 4-aminoethanol side chain distinguishes CAS 6974-01-2 from predominantly hydrophobic N1-aryl and C4-anilino pyrazolo[3,4-d]pyrimidine analogs. This compound can serve as a physicochemical probe to experimentally determine the impact of a hydrophilic C4 substituent on aqueous solubility, logD, and passive membrane permeability relative to more lipophilic analogs. Such data would inform property-based design strategies for this scaffold, particularly relevant given that poor aqueous solubility has been a documented limitation for certain pyrazolo[3,4-d]pyrimidine lead compounds (e.g., SI306 required a prodrug strategy to overcome solubility limitations) [1].

NSC Library Compound for Retrospective Screening or Chemogenomics Analysis

CAS 6974-01-2 is catalogued as NSC 19084 within the National Cancer Institute compound collection [1]. Researchers with access to historical NCI-60 or other NSC screening datasets may evaluate whether this compound was ever tested in these panels, potentially uncovering unreported biological fingerprints. In the context of modern chemogenomics or drug repurposing efforts that mine historical screening data, this compound's NSC designation provides a unique identifier for retrospective data retrieval and cross-referencing that is not available for non-NSC-registered analogs.

Quote Request

Request a Quote for 2-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.